molecular formula C12H14F3N3O2 B2534253 2-Methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415453-79-9

2-Methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide

カタログ番号 B2534253
CAS番号: 2415453-79-9
分子量: 289.258
InChIキー: QAXWVSYRFAGUHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK. BTK is an enzyme that plays an essential role in the development and activation of B cells, which are critical components of the immune system. TAK-659 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 selectively inhibits BTK by covalently binding to the enzyme's active site. BTK is essential for the development and activation of B cells, which are critical components of the immune system. By inhibiting BTK, TAK-659 prevents the activation of B cells and the subsequent production of antibodies. This mechanism of action makes TAK-659 a potential treatment for diseases in which B cells play a role, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis. TAK-659 has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune disorders. TAK-659 has been well-tolerated in preclinical studies, with no significant adverse effects reported.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a valuable tool for studying the role of B cells in various diseases. TAK-659 has also been shown to be effective in preclinical models of cancer and autoimmune disorders, making it a potential treatment option for these diseases. However, TAK-659 has limitations in lab experiments. It is a complex molecule that requires specific conditions and expertise for synthesis. Additionally, TAK-659 has not been studied extensively in clinical trials, so its safety and efficacy in humans are not well-established.

将来の方向性

There are several future directions for research on TAK-659. One potential direction is to study its efficacy in clinical trials for the treatment of cancer and autoimmune disorders. Another direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the safety and efficacy of TAK-659 in humans and to identify any potential adverse effects. Overall, TAK-659 is a promising compound with potential applications in the treatment of various diseases.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 2-methylpyrimidine-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline and trifluoromethylamine to yield TAK-659. The synthesis of TAK-659 is a complex process that requires specific conditions and expertise.

科学的研究の応用

TAK-659 has been studied extensively for its potential use in treating various diseases. It has been shown to be effective in inhibiting BTK, which is overactive in many cancers and autoimmune disorders. TAK-659 has been studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

特性

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-17-9(5-10(18-7)12(13,14)15)11(19)16-6-8-3-2-4-20-8/h5,8H,2-4,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXWVSYRFAGUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。